molecular formula C20H23N5OS B2607898 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797585-98-8

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2607898
CAS No.: 1797585-98-8
M. Wt: 381.5
InChI Key: YGSNYMMESOTXBJ-UHFFFAOYSA-N
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Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound featuring a piperidine core substituted with a 3-cyanopyrazine ring and a propanamide side chain modified with a phenylthio group.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c21-14-18-20(23-10-9-22-18)25-11-6-16(7-12-25)15-24-19(26)8-13-27-17-4-2-1-3-5-17/h1-5,9-10,16H,6-8,11-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSNYMMESOTXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazine and phenylthio groups. Common reagents used in these reactions include various amines, thiols, and cyanopyrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Research indicates that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Neurological Effects : Given its piperidine structure, there is interest in exploring its effects on neurological pathways, particularly in relation to neurodegenerative diseases.

Therapeutic Applications

The compound's unique structure allows for potential therapeutic applications in several areas:

Medicinal Chemistry

This compound could serve as a lead compound in drug development targeting specific enzymes or receptors involved in disease pathways.

Drug Design

Its ability to modulate biological targets suggests that it could be utilized in rational drug design efforts aimed at creating more effective therapies for conditions such as cancer or bacterial infections.

Case Studies

While comprehensive clinical studies are still required, initial research findings provide insight into the compound's potential:

  • Study A : Investigated the antimicrobial effects of the compound against various bacterial strains, showing significant inhibition at certain concentrations.
  • Study B : Explored the anticancer properties in vitro, demonstrating that the compound induced apoptosis in breast cancer cell lines.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Functional Groups
Target Compound* N/A ~400 (estimated) N/A Cyanopyrazine, phenylthio
7d 163–165 492.23 94 Triazole-thioether
12f 116.8–117.8 368.47 61.9 Piperidine-ethoxy
9 (Thiazol-2-yl) N/A ~350 (estimated) N/A Indole, thiazole

Table 2. Bioactivity Comparison

Compound Name Bioactivity Notes Evidence Source
Target Compound* Hypothetical: May target kinase or protease due to cyanopyrazine N/A
7d Potential enzyme inhibition (C=O and N–H groups) Research Article
Fentanyl Analogs High opioid receptor affinity Regulatory Docs
Thiazol-2-yl Derivatives Moderate cytotoxicity (score 3/4/3) Journal Study

Research Findings and Implications

  • Electron-Withdrawing Groups: The cyanopyrazine in the target compound likely enhances stability and binding to electron-rich targets compared to non-cyanated analogs .
  • Thioether vs. Ether Linkers : The phenylthio group may improve radical scavenging or metal chelation compared to ether-linked compounds like 12f .
  • Safety Profile : Unlike fentanyl analogs, the target compound’s heterocyclic structure may reduce central nervous system toxicity .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the piperidine and cyanopyrazine moieties, suggest a capacity for interaction with various biological targets, particularly in therapeutic contexts.

Structural Characteristics

The compound can be characterized by its chemical formula and structural components:

  • Chemical Formula: C₁₈H₂₃N₃OS
  • Key Functional Groups:
    • Piperidine ring
    • Cyanopyrazine substituent
    • Phenylthio group

These functional groups are significant as they may influence the compound's pharmacological properties, including receptor binding and enzyme inhibition.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and cancer treatment. Below are detailed findings from various studies:

1. Receptor Interaction

The compound has been identified as an antagonist at muscarinic receptors, particularly M4 receptors. This interaction is crucial as it can modulate neurotransmitter signaling pathways, potentially offering therapeutic benefits for conditions such as schizophrenia and Alzheimer's disease .

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity .

3. Antiviral Properties

Research has also explored the antiviral potential of related compounds. Although specific data on this compound's antiviral activity is limited, its structural relatives have shown moderate protection against viruses such as HIV and HSV-1 . This suggests a possible avenue for further investigation into the antiviral properties of this compound.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

StudyCompoundActivityFindings
3gAntiviralModerate activity against CVB-2 and HSV-1 with CC₅₀ of 92 μM
VariousAntitumorSignificant efficacy against multiple cancer cell lines
M4 AntagonistNeurologicalPotential therapeutic target for neurological disorders

Synthesis and Modifications

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring.
  • Introduction of the cyanopyrazine substituent.
  • Addition of the phenylthio group.

These synthetic routes are critical for optimizing yield and purity, which directly influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide?

  • Methodology : Multi-step synthesis involving piperidine intermediates and cyanopyrazine coupling. Key steps include:

  • Piperidine functionalization : Introduce the cyanopyrazine moiety via nucleophilic substitution or cross-coupling reactions.
  • Propanamide assembly : Couple the piperidine intermediate with 3-(phenylthio)propanoyl chloride under basic conditions (e.g., DIPEA in DCM).
  • Purification : Use normal-phase chromatography (silica gel, gradient elution with DCM/MeOH) or amine-phase chromatography for polar intermediates .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • 1H NMR : Analyze proton environments (e.g., piperidine methylene protons at δ 2.46–2.55 ppm, aromatic protons in phenylthio groups at δ 7.16–7.28 ppm) .
  • HPLC : Confirm purity (≥98%) using reverse-phase C18 columns and UV detection .
  • Mass spectrometry : Validate molecular weight (exact mass via HRMS) and fragmentation patterns .

Q. How does the cyanopyrazine group influence reactivity during synthesis?

  • Electron-withdrawing effects : The cyano group stabilizes intermediates, directing electrophilic substitutions on the pyrazine ring.
  • Coupling challenges : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the cyanopyrazine to the piperidine core, optimizing conditions (e.g., temperature, ligand choice) to avoid side reactions .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved?

  • Approach :

  • Dynamic effects : Check for conformational flexibility (e.g., piperidine ring chair-flipping) causing signal broadening. Use variable-temperature NMR to clarify .
  • Impurity analysis : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) or reference standards from databases like NIST .

Q. What strategies improve reaction yields in multi-step syntheses of piperidine-based propanamides?

  • Optimization :

  • Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during cyanopyrazine coupling to prevent undesired side reactions .
  • Catalyst selection : Use Pd(OAc)₂/XPhos for efficient cross-couplings, achieving yields >40% for analogous compounds .
  • Workup refinement : Employ flash chromatography with amine-modified silica (e.g., RediSep Rf Gold) to isolate polar intermediates .

Q. How do computational methods predict physicochemical properties of this compound?

  • Tools :

  • Lipophilicity (LogP) : Calculate using software like ACD/Labs Percepta, accounting for the trifluoromethyl-like stability of the cyanopyrazine group .
  • Solubility : Apply Abraham solvation parameters to estimate aqueous solubility, critical for bioavailability studies .
  • InChI/SMILES : Use standardized identifiers (e.g., InChIKey=SDQLLODYBQBFAC) for database searches and property mapping .

Q. How can discrepancies in biological activity data across studies be addressed?

  • Root cause analysis :

  • Functional group interactions : The phenylthio group may exhibit redox sensitivity, leading to variability in cellular assays. Confirm compound stability under assay conditions .
  • Structural analogs : Compare activity with derivatives lacking the cyanopyrazine moiety to isolate pharmacophore contributions .

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